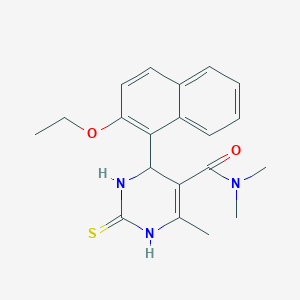

![molecular formula C19H21N3O6 B4007563 3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)

3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including N-alkylation and condensation reactions. For example, compounds with similar structures have been synthesized through the N-alkylation of imidazole derivatives and subsequent reactions with various aldehydes and isocyanides under specific conditions to yield complex heterocyclic structures (Adib et al., 2011; Katritzky et al., 1999). These syntheses highlight the versatility and complexity of constructing such molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate" has been determined through various spectroscopic methods and quantum chemical calculations. Techniques such as FT-IR, NMR, UV-Vis spectroscopy, and X-ray crystallography have been employed to elucidate structural details, demonstrating the complex interactions and conformations inherent to these compounds (Özdemir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving related compounds often exhibit specificity towards the formation of heterocyclic structures, highlighting the reactivity of imidazole and pyrrolidine moieties. Reactions such as oxidative condensation-cyclization and 1,3-dipolar cycloaddition have been used to introduce new functional groups and form stable N-heterocyclic carbenes, showcasing the compounds' chemical versatility (Shibahara et al., 2009; Alcarazo et al., 2005).

Physical Properties Analysis

The physical properties of compounds within this chemical class, such as melting points, solubility, and crystalline structure, can be inferred from spectroscopic data and quantum chemical calculations. Studies on related compounds provide insights into their electronic structure, vibrational frequencies, and molecular electrostatic potential, contributing to a deeper understanding of their physical behavior (Inkaya et al., 2013).

Applications De Recherche Scientifique

Synthesis and Application in Antiulcer Agents

Research on imidazo[1,2-a]pyridines, compounds related to the given chemical structure, has been conducted to explore their potential as antiulcer agents. These compounds were synthesized to evaluate their antisecretory and cytoprotective properties. Although they did not show significant antisecretory activity, some demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, indicating a potential route for the development of new therapeutic agents (Starrett et al., 1989).

Heterocyclic Chemistry and Functionalization

The exploration of imidazole and pyrrolidine derivatives in heterocyclic chemistry underlines the importance of functionalization reactions for the creation of novel compounds with potential biological activity. Studies on the functionalization of pyrazole and imidazole derivatives have contributed to the synthesis of diverse heterocyclic compounds, which can be foundational for developing new drugs and materials (Yıldırım et al., 2005).

Luminescent Sensors and Metal-Organic Frameworks (MOFs)

Research involving mixed-lanthanide metal-organic frameworks (M'LnMOFs) showcases the application of heterocyclic and oxalate ligands in the design of ratiometric luminescent sensors for temperature detection. This illustrates the compound's potential relevance in the development of advanced materials for sensing and environmental monitoring (Yang et al., 2018).

One-Pot Synthesis Techniques

The one-pot synthesis of imidazo[1,2-a]pyridines from related chemical structures highlights efficient methodologies in organic synthesis that can be applied to streamline the production of complex heterocyclic compounds. These methods offer insights into more efficient, cost-effective strategies for synthesizing compounds with potential pharmaceutical applications (Adib et al., 2011).

Corrosion Inhibition

Research on benzimidazole derivatives related to the target compound indicates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the potential of such compounds in industrial applications, particularly in protecting infrastructure and machinery from corrosive damage (Ammal et al., 2018).

Propriétés

IUPAC Name |

3-benzyl-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,5-dione;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2.C2H2O4/c21-16-12-15(11-14-5-2-1-3-6-14)17(22)20(16)9-4-8-19-10-7-18-13-19;3-1(4)2(5)6/h1-3,5-7,10,13,15H,4,8-9,11-12H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCFAISMMGNIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CCCN2C=CN=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4007485.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007505.png)

![5-oxo-1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B4007509.png)

![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 4-methylbenzoate](/img/structure/B4007520.png)

![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4007524.png)

![N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4007532.png)

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)

![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)

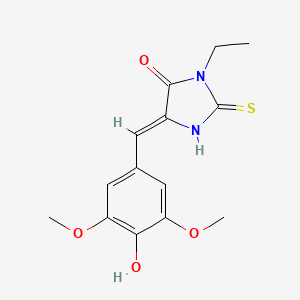

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007559.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007582.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4007590.png)

![5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007595.png)